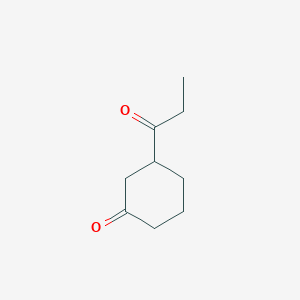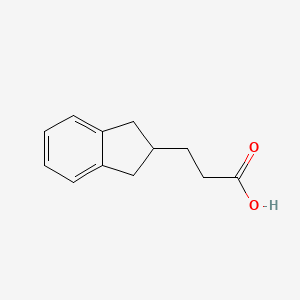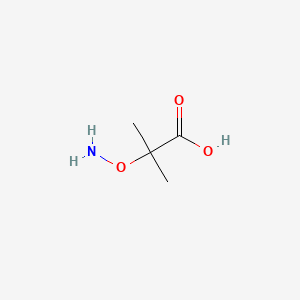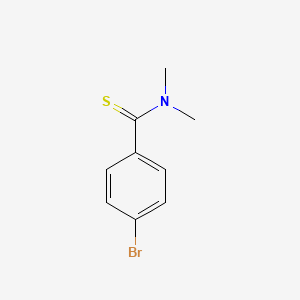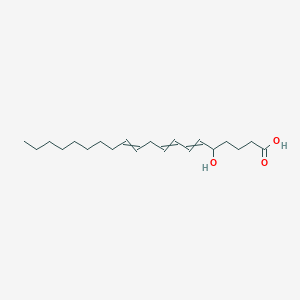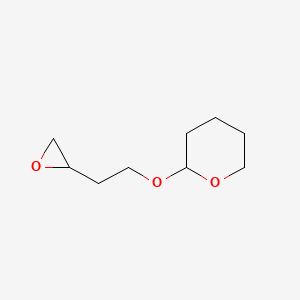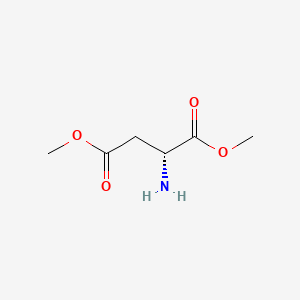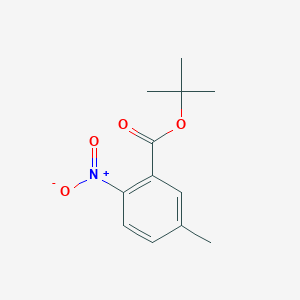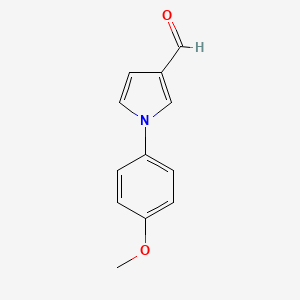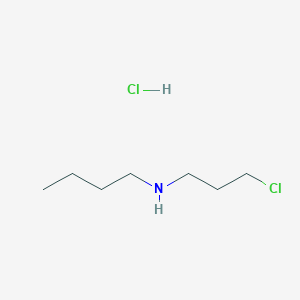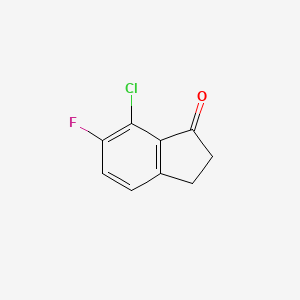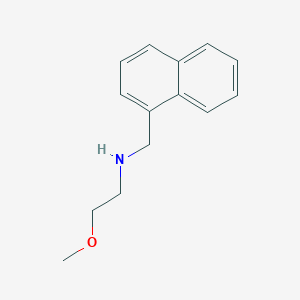
2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine
Overview
Description
“2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine” is a synthetic compound1. It belongs to the family of substituted amphetamines1. The molecular weight of this compound is 215.29 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine”. However, it’s worth noting that substituted amphetamines, to which this compound belongs, are often synthesized through various organic chemistry reactions1.Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine” is complex, as it includes multiple functional groups. The molecular formula of this compound is C14H17NO1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine”. However, as a substituted amphetamine, it may undergo various chemical reactions typical for this class of compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine” are not well-documented in the sources I found. However, the molecular weight is 215.29 g/mol1.Scientific Research Applications
Photo-Claisen-Type Rearrangement in Microreactor/Flow Systems Research indicates that ultraviolet irradiation of certain aryl naphthylmethyl ethers, which may include derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine, can lead to efficient photochemical reactions. These reactions produce various compounds, and their efficiency is significantly enhanced when carried out in a microreactor/flow system. This process demonstrates the potential of these compounds in photochemical synthesis and the advantageous use of microreactor systems for improved efficiency and selectivity of products (Maeda et al., 2012).
NMR Spectroscopy and X-Ray Crystallography Compounds structurally related to 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine have been studied using NMR spectroscopy and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of such compounds, contributing to the broader field of organic chemistry and material science. The detailed structural analysis aids in the development and characterization of new molecules (Obregón-Mendoza et al., 2015).
Catalytic Reduction of Functional Groups The use of derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine in catalysis has been explored. For instance, the preparation of a novel tridentate ligand and its reaction with palladium(II) acetate has been described. These complexes demonstrate potential in catalytic reduction of various functional groups, highlighting the role of these compounds in catalytic chemistry and industrial applications (Singh et al., 2019).
Cellular Transport and Delivery Applications Certain N(1)-substituted polyamines, including derivatives similar to 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine, have been synthesized and evaluated for their ability to be transported into cells via polyamine transporters. This research is significant in understanding how modifications to the polyamine structure affect cellular uptake and has implications in drug delivery systems (Wang et al., 2003).
Synthesis of Optically Pure Compounds The synthesis of optically pure derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine has been achieved, demonstrating the compound's utility in the synthesis of specific enantiomers. This is particularly important in the pharmaceutical industry, where the synthesis of optically pure compounds is crucial (Mathad et al., 2011).
Fluorescent Type II Materials Development Studies have shown that certain naphthylmethyl polyamine precursors, which may include derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine, can be used in the development of fluorescent Type II materials. These materials have potential applications in various fields, including sensor technology and material science (Alarcón et al., 2004).
Chiral Ligands in Circular Dichroism Studies Derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine have been used as chiral ligands in studies involving circular dichroism (CD) spectra. These studies provide insights into the stereochemical properties of these compounds and their interactions with metals, relevant in materials science and stereochemistry (Ikeda et al., 2013).
Fluorescence Spectral Studies The interaction of fluorescent probes, which can be derivatives of 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine, with Bovine Serum Albumin (BSA) has been studied. These studies are crucial in understanding protein-ligand interactions, which have broad applications in biochemistry and pharmaceutical research (Ghosh et al., 2016).
Safety And Hazards
The safety and hazards associated with “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine” are not clearly defined in the sources I found. However, as a substituted amphetamine, it may have potential risks associated with neurotoxicity, addiction, and other health effects1.
Future Directions
The future directions for research on “2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine” could include more detailed studies on its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential therapeutic uses could be explored1.
Please note that this information is based on limited sources and may not be fully accurate or complete. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-16-10-9-15-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,15H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZKUOGJNGDFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397126 | |
| Record name | 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine | |
CAS RN |
884497-43-2 | |
| Record name | 2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



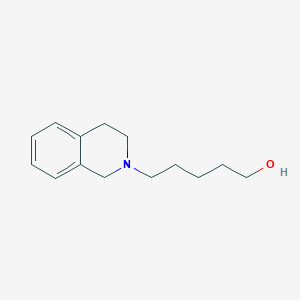
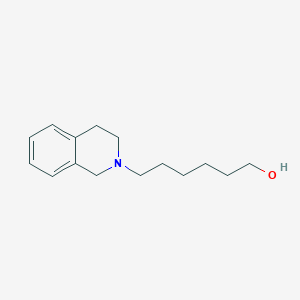
![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)
